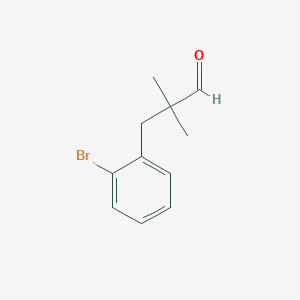

3-(2-Bromophenyl)-2,2-dimethylpropanal

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-11(2,8-13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUKVDGFFWGTSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-2,2-dimethylpropanal typically involves the bromination of 2-phenyl-2,2-dimethylpropanal. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-2,2-dimethylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-(2-Bromophenyl)-2,2-dimethylpropanoic acid.

Reduction: 3-(2-Bromophenyl)-2,2-dimethylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromophenyl)-2,2-dimethylpropanal has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-2,2-dimethylpropanal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 3-(2-Bromophenyl)-2,2-dimethylpropanal and related compounds:

Physical and Industrial Properties

- 3-(4-Ethylphenyl)-2,2-dimethylpropanal exhibits a specific gravity of 0.948–0.958 and a refractive index of 1.503–1.509, properties optimized for fragrance formulations .

- Brominated derivatives generally have higher molecular weights and melting/boiling points due to halogen-induced van der Waals interactions, though specific data gaps exist for this compound .

Biological Activity

3-(2-Bromophenyl)-2,2-dimethylpropanal is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on a phenyl ring attached to a dimethylpropanal moiety. Its molecular formula is , and it features a carbonyl group that is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The bromine atom and the aldehyde functional group can influence enzyme activity and receptor binding:

- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may mimic natural substrates or ligands, allowing it to modulate receptor-mediated pathways.

Antinociceptive Effects

Research has indicated that compounds structurally related to this compound exhibit significant antinociceptive properties. For instance, studies have shown that similar brominated compounds can be more effective than traditional analgesics like aspirin and acetaminophen. In one study, a related compound demonstrated an antinociceptive effect that was dose-dependent and lasted for several hours without significant side effects .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial properties of this compound. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, indicating that this compound may also possess similar properties. Further studies are required to establish its efficacy and mechanism of action against specific pathogens.

Case Studies

Several studies have focused on the biological implications of brominated compounds, providing insights into the potential applications of this compound:

- Study on Analgesic Properties : A comparative analysis showed that brominated derivatives had enhanced pain-relieving effects compared to non-brominated analogs. The study utilized various pain models in mice to assess efficacy .

- Antimicrobial Efficacy : Research involving structurally similar compounds indicated significant inhibition of bacterial growth in vitro, suggesting that this compound might also exhibit antimicrobial properties .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for preparing 3-(2-Bromophenyl)-2,2-dimethylpropanal?

- Methodological Answer : The synthesis typically involves bromination of a precursor such as 2,2-dimethylpropanal derivatives. For example, bromination of 3-(2-hydroxyphenyl)-2,2-dimethylpropanal using bromine (Br₂) or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃ or AlCl₃) achieves selective substitution at the aromatic ring . Reaction conditions (temperature, solvent polarity) are critical for regioselectivity. Evidence from continuous flow systems suggests improved yield (75–82%) when using optimized flow rates and stoichiometric ratios of brominating agents .

Q. How is this compound characterized structurally?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key signals include:

- ¹H NMR : A singlet at δ 1.23 ppm (6H, CH₃), δ 9.82 ppm (CHO), and aromatic protons (δ 6.83–7.12 ppm) with coupling constants (J = 8 Hz) indicating substitution patterns .

- ¹³C NMR : Peaks at δ 205.3 ppm (carbonyl) and δ 117.7–153.7 ppm (aromatic carbons) confirm the structure . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity analysis.

Q. What are the primary reactivity trends of the bromine substituent in this compound?

- Methodological Answer : The bromine atom undergoes cross-coupling reactions (e.g., Suzuki-Miyaura) due to its electrophilic aromatic substitution (EAS) activity. For example, coupling with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives . Computational studies (DFT) suggest bromine’s electron-withdrawing effect enhances EAS regioselectivity at the ortho position .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives with electron-donating substituents?

- Methodological Answer : Substituents like methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) require tailored bromination conditions. For example, using NBS in dichloromethane (DCM) at 0°C minimizes side reactions (e.g., demethylation) . Kinetic studies show that electron-donating groups reduce bromination rates; thus, longer reaction times (12–24 hours) are advised. Design of Experiments (DoE) approaches can optimize temperature and reagent stoichiometry .

Q. What analytical strategies resolve contradictions in reported biological activities of brominated propanal derivatives?

- Methodological Answer : Comparative assays under standardized conditions (e.g., MIC for antimicrobial activity) are critical. For instance, 3-(2-Bromo-6-methoxyphenoxy)-2,2-dimethylpropanal shows moderate activity against S. aureus (MIC = 32 µg/mL), while trifluoromethoxy analogs are less potent due to increased hydrophobicity . Conflicting data may arise from assay variability; dose-response curves and triplicate replicates are recommended .

Q. How does halogen substitution (Br vs. Cl/F) impact the compound’s electronic and steric properties?

- Methodological Answer : A comparative table from brominated analogs highlights key differences:

| Halogen | Reactivity (EAS) | LogP | Enzyme Inhibition (IC₅₀) |

|---|---|---|---|

| Br | Moderate | 3.2 | 12 µM |

| Cl | High | 2.8 | 25 µM |

| F | Low | 2.1 | >50 µM |

| Bromine’s larger atomic radius increases steric hindrance, reducing binding affinity in some enzyme assays. Electrostatic potential maps (DFT) show bromine’s polarizability enhances π-π stacking in receptor sites . |

Data-Driven Research Considerations

- Synthetic Optimization : Use response surface methodology (RSM) to correlate reaction parameters (e.g., temperature, catalyst loading) with yield .

- Biological Screening : Combine in vitro assays (e.g., kinase inhibition) with molecular docking to prioritize analogs for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.